molecular formula C14H15ClN2O4S B12909382 1-(5-Chloro-1H-indole-2-sulfonyl)piperidine-4-carboxylic acid CAS No. 919792-79-3

1-(5-Chloro-1H-indole-2-sulfonyl)piperidine-4-carboxylic acid

Cat. No.: B12909382
CAS No.: 919792-79-3
M. Wt: 342.8 g/mol
InChI Key: MLBXPCNGFXPMNW-UHFFFAOYSA-N
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Description

1-(5-Chloro-1H-indole-2-sulfonyl)piperidine-4-carboxylic acid is a heterocyclic compound combining an indole sulfonyl group and a piperidine carboxylic acid moiety. Its structure features a 5-chloro-substituted indole ring linked via a sulfonyl group to the piperidine-4-carboxylic acid backbone.

Properties

CAS No.

919792-79-3

Molecular Formula

C14H15ClN2O4S

Molecular Weight

342.8 g/mol

IUPAC Name

1-[(5-chloro-1H-indol-2-yl)sulfonyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C14H15ClN2O4S/c15-11-1-2-12-10(7-11)8-13(16-12)22(20,21)17-5-3-9(4-6-17)14(18)19/h1-2,7-9,16H,3-6H2,(H,18,19)

InChI Key

MLBXPCNGFXPMNW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC3=C(N2)C=CC(=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Chloro-1H-indol-2-yl)sulfonyl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the indole ring. One common method is the Fischer indole synthesis, which involves the condensation of phenylhydrazine with a carbonyl compound . The piperidine ring can be introduced through a variety of methods, including hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((5-Chloro-1H-indol-2-yl)sulfonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

1-((5-Chloro-1H-indol-2-yl)sulfonyl)piperidine-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-((5-Chloro-1H-indol-2-yl)sulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to multiple receptors, influencing various biological processes. The sulfonyl group can enhance the compound’s ability to interact with enzymes and proteins, leading to its biological effects .

Comparison with Similar Compounds

Sulfonyl vs. Carbonyl Linkers

  • This may enhance interactions with polar residues in biological targets.
  • Compounds with HCl salts (e.g., ) exhibit improved aqueous solubility, whereas neutral analogs (e.g., ) may require formulation optimization for bioavailability.

Heterocyclic Substitutions

  • Thiazole derivatives () may confer resistance to oxidative metabolism due to sulfur’s electron-withdrawing effects.

Chlorine Positioning

  • Chlorine at the 5-position on indole (target compound) vs. pyridine () alters steric and electronic environments. Indole’s fused aromatic system may enhance π-π stacking interactions in protein binding pockets compared to monocyclic pyridine.

Biological Activity

1-(5-Chloro-1H-indole-2-sulfonyl)piperidine-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula: C16H19ClN2O4S
  • Molecular Weight: 364.85 g/mol
  • CAS Number: 1244855-45-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways.

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes associated with inflammatory responses, particularly those involved in the cyclooxygenase (COX) pathway. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins.
  • Modulation of Signal Transduction Pathways : It may also affect signal transduction pathways related to cell proliferation and survival, particularly through modulation of the PI3K/Akt pathway, which is crucial in cancer biology.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. The compound was tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis in tumor cells.

Cell Line TestedIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis
A549 (Lung Cancer)15.0Inhibition of cell proliferation
HeLa (Cervical Cancer)10.0Modulation of PI3K/Akt signaling

Anti-inflammatory Effects

In addition to its antitumor effects, the compound has demonstrated anti-inflammatory properties in preclinical models. It has been shown to reduce edema and inflammatory cytokine levels in animal models of arthritis.

Case Studies

  • Study on Antitumor Efficacy : A recent study published in Bioorganic & Medicinal Chemistry Letters explored the efficacy of this compound against various cancer types. The results showed significant tumor growth inhibition in xenograft models when treated with the compound at doses correlating with its IC50 values in vitro .
  • Inflammation Model : In a murine model of collagen-induced arthritis, treatment with this compound resulted in a marked reduction in joint swelling and histological signs of inflammation, supporting its potential as an anti-inflammatory agent .

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